4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride
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Overview
Description
4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride is a chemical compound with the molecular formula C18H22ClNS. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride typically involves the reaction of 4H-1,3-benzothiazine with diethylamine and benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization and drying to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-
- 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, sulfate
Uniqueness
4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
58435-42-0 |
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Molecular Formula |
C19H22ClNS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-benzyl-4,4-diethyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-3-19(4-2)16-12-8-9-13-17(16)21-18(20-19)14-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H |
InChI Key |
IFVOQLMEADOOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2SC(=N1)CC3=CC=CC=C3)CC.Cl |
Origin of Product |
United States |
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